3-Acetyl-2,5-dimethylfuran

Catalog No.
S516019
CAS No.
10599-70-9
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-2,5-dimethylfuran

CAS Number

10599-70-9

Product Name

3-Acetyl-2,5-dimethylfuran

IUPAC Name

1-(2,5-dimethylfuran-3-yl)ethanone

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c1-5-4-8(6(2)9)7(3)10-5/h4H,1-3H3

InChI Key

KBSVBCHYXYXDAG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(O1)C)C(=O)C

Solubility

Slightly soluble in water; Soluble in propylene glycol, most fixed oils
Soluble (in ethanol)

Synonyms

3-Acetyl-2,5-dimethylfuran; 3-Acetyl-2, 5-dimethylfuran; 3Acetyl2,5dimethylfuran; Ketone, 2,5-dimethyl-3-furyl methyl; Ethanone, 1-(2,5-dimethyl-3-furanyl)-;

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)C

Description

The exact mass of the compound 3-Acetyl-2,5-dimethylfuran is 138.07 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in propylene glycol, most fixed oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 504254. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Flavoring Agent

3-Acetyl-2,5-dimethylfuran is a naturally occurring compound found in various food sources and possesses flavoring properties. Research has identified it as a key contributor to the aroma profile of Concord grapes, walnuts, cherries, chocolate, coffee, and roasted nuts []. It is also used in creating flavors reminiscent of rum, tobacco, and smoke []. Due to its pleasant aroma, 3-Acetyl-2,5-dimethylfuran finds application in the food science industry as a flavoring agent in various food products [].

Plant Metabolite

Studies have shown the presence of 3-Acetyl-2,5-dimethylfuran in certain plant species. For instance, research has identified it as a metabolite produced by the marine sponge Plakortis angulospiculatus []. The investigation of plant metabolites like 3-Acetyl-2,5-dimethylfuran can provide valuable insights into plant defense mechanisms and their ecological roles [].

3-Acetyl-2,5-dimethylfuran, also known as 1-(2,5-dimethylfuran-3-yl)ethan-1-one, is an organic compound classified as an aryl alkyl ketone. Its chemical formula is C8H10O2C_8H_{10}O_2, and it has a molecular weight of approximately 138.16 g/mol. The compound exhibits a sweet, cocoa, and corn-like aroma, making it notable in flavoring and fragrance applications . As a secondary metabolite, it plays roles that may include defense mechanisms or signaling within biological systems .

The mechanism of action of 3-Acetyl-2,5-dimethylfuran as a flavoring agent is not entirely understood. However, it's believed to interact with olfactory receptors in the nose, triggering specific odor sensations related to its nutty, sweet, and roasty characteristics [].

Typical for ketones and furans. Notably, it can participate in enolization reactions due to the presence of the carbonyl group. The kinetics of these reactions are influenced by factors such as electronegativity of heteroatoms and the π-excessive nature of the furan ring . Additionally, this compound can react with active aldehydes in the presence of bases to form chalcones, showcasing its versatility in organic synthesis .

Several synthesis methods for 3-acetyl-2,5-dimethylfuran have been documented:

  • Direct Acetylation: This method involves the acetylation of 2,5-dimethylfuran using acetic anhydride or acetyl chloride in the presence of a catalyst.
  • Condensation Reactions: The compound can be synthesized through condensation reactions involving 2,5-dimethylfuran and appropriate acylating agents under basic conditions .
  • Friedel-Crafts Acylation: Utilizing furan derivatives in Friedel-Crafts acylation can yield 3-acetyl-2,5-dimethylfuran effectively.

3-Acetyl-2,5-dimethylfuran finds applications primarily in the food and fragrance industries due to its appealing aromatic profile. It is used as a flavoring agent in various food products and as a fragrance component in perfumes and cosmetics. Additionally, its chemical properties allow it to serve as an intermediate in organic synthesis for pharmaceuticals and agrochemicals.

Interaction studies involving 3-acetyl-2,5-dimethylfuran focus on its reactivity with other compounds. For instance, research has shown that it can interact with aldehydes to form complex structures such as chalcones. The compound's behavior in biological systems also raises questions about its interactions with enzymes or receptors that could elucidate its biological activity further.

Several compounds share structural similarities with 3-acetyl-2,5-dimethylfuran. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Acetyl-1-pyrrolineFused ring structureKnown for its role in flavor profiles (e.g., cooked rice)
4-Acetyl-1-methylpyrroleContains a pyrrole ringExhibits distinct aroma properties
3-Acetyl-4-methylthiazoleThiazole ring substitutionDisplays antimicrobial properties

While these compounds share common features such as the presence of acetyl groups and heterocyclic structures, 3-acetyl-2,5-dimethylfuran is unique due to its specific furan framework and aromatic characteristics that contribute to its distinct sensory attributes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Clear to yellow liquid; Powerful, slightly roasted, nutty aroma

XLogP3

1.5

Exact Mass

138.07

Density

d254 1.03
1.037-1.039

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

798V2T7ZBV

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 986 of 992 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

10599-70-9

Wikipedia

3-acetyl-2,5-dimethylfuran

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15
1: Jia C, Ward KD, Mzayek F, Relyea G. Blood 2,5-dimethylfuran as a sensitive and specific biomarker for cigarette smoking. Biomarkers. 2014 Sep;19(6):457-62. doi: 10.3109/1354750X.2014.935956. Epub 2014 Jul 1. PubMed PMID: 24980250.
2: Høie AH, Svendsen C, Rasmussen T, Alexander J, Husøy T. Intestinal Tumor Development in C57BL/6J-ApcMin/+ Mice Expressing Human Sulphotransferases 1A1 and 1A2 After Oral Exposure to 2,5-Dimethylfuran. Anticancer Res. 2016 Feb;36(2):545-53. PubMed PMID: 26851008.
3: Wang K, Li W, Chen J, Peng Y, Zheng J. Detection of cysteine- and lysine-based protein adductions by reactive metabolites of 2,5-dimethylfuran. Anal Chim Acta. 2015 Oct 8;896:93-101. doi: 10.1016/j.aca.2015.09.017. Epub 2015 Sep 21. PubMed PMID: 26481992.
4: Togbé C, Tran LS, Liu D, Felsmann D, Oßwald P, Glaude PA, Sirjean B, Fournet R, Battin-Leclerc F, Kohse-Höinghaus K. Combustion chemistry and flame structure of furan group biofuels using molecular-beam mass spectrometry and gas chromatography - Part III: 2,5-Dimethylfuran. Combust Flame. 2014 Mar 1;161(3):780-797. PubMed PMID: 24518851; PubMed Central PMCID: PMC3837207.
5: Dacunto PJ, Cheng KC, Acevedo-Bolton V, Jiang RT, Klepeis NE, Repace JL, Ott WR, Hildemann LM. Identifying and quantifying secondhand smoke in source and receptor rooms: logistic regression and chemical mass balance approaches. Indoor Air. 2014 Feb;24(1):59-70. doi: 10.1111/ina.12049. Epub 2013 May 23. PubMed PMID: 23631597.

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